molecular formula C11H8N2 B11916769 1-Methylisoquinoline-6-carbonitrile

1-Methylisoquinoline-6-carbonitrile

Cat. No.: B11916769
M. Wt: 168.19 g/mol
InChI Key: NZKQIWSNMRQOAA-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-6-carbonitrile is an organic compound with the molecular formula C11H8N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methyl group at the 1-position and a carbonitrile group at the 6-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-methylisoquinoline with cyanogen bromide under basic conditions. Another method includes the use of palladium-catalyzed cyanation of 1-methylisoquinoline-6-bromide using a cyanide source such as potassium cyanide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylisoquinoline-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with receptors in the nervous system, modulating their function and affecting neurotransmission pathways .

Comparison with Similar Compounds

    Isoquinoline: The parent compound of 1-methylisoquinoline-6-carbonitrile, lacking the methyl and carbonitrile groups.

    1-Methylisoquinoline: Similar structure but without the carbonitrile group.

    6-Cyanoisoquinoline: Similar structure but without the methyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and carbonitrile groups, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-methylisoquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKQIWSNMRQOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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